molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1321563
CAS No.: 352328-87-1
M. Wt: 272.12 g/mol
InChI Key: FEDCSLRPQNWUHW-UHFFFAOYSA-N
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Description

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by a bromine atom at the 6th position, a methylthio group at the 2nd position, and a pyrido[2,3-d]pyrimidin-7(8H)-one core structure. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the normal function of the kinase and lead to therapeutic effects .

Biochemical Pathways

The inhibition of kinases by this compound affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .

Pharmacokinetics

The compound’s density is predicted to be 181±01 g/cm3 , and its boiling point is predicted to be 447.3±55.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on kinases. By inhibiting kinases, the compound can disrupt the normal function of these enzymes and potentially halt the proliferation and survival of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process can be autocatalytically induced by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .

Biochemical Analysis

Biochemical Properties

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, primarily as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis. The compound interacts with several kinases, including Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinase (CDK4), by binding to their ATP-binding sites and inhibiting their activity .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Src tyrosine kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s impact on EGFR kinase and CDK4 can alter cell cycle progression and gene expression patterns, further influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding sites of target kinases. This binding inhibits the kinase’s ability to phosphorylate substrates, thereby disrupting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex . This inhibition can lead to changes in gene expression and cellular responses, such as reduced proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of kinase activity, leading to prolonged effects on cell signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a minimum effective dose is required to achieve significant kinase inhibition and therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its inhibitory effects on kinases . Transporters such as P-glycoprotein may influence the compound’s distribution and bioavailability, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and targeting to specific cellular compartments . This localization is essential for the compound’s ability to inhibit kinase activity and modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-amino-3-bromopyridine, the compound can be synthesized through a series of steps including methylation, cyclization, and oxidation.

    Methylation: The 2-amino-3-bromopyridine is treated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methylthio group at the 2nd position.

    Cyclization: The methylated intermediate undergoes cyclization with formamide under reflux conditions to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the carbonyl group at the 7th position, completing the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group at the 7th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).

    Reduction: Sodium borohydride in a protic solvent (e.g., ethanol).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other biologically active compounds.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: The compound and its derivatives are explored for their potential use in industrial processes, such as the development of new materials or catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-bromo-3-methylthio-pyrido[2,3-d]pyrimidine: Similar structure but with an amino group at the 2nd position.

    6-chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a chlorine atom instead of bromine.

    2-(methylthio)-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a nitro group at the 6th position.

Uniqueness

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets compared to its chlorine or nitro analogs .

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCSLRPQNWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622721
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352328-87-1
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1, 1.00 g, 5.18 mmol) in anhydrous dimethylformamide (25 mL) was added N-bromosuccinimide (0.99 g, 5.59 mmol) portionwise at room temperature, and the reaction mixture was stirred for 18 h. The mixture was concentrated, and the solid was triturated with hot water (1×20 mL), filtered, and washed with isopropanol to give title compound as a pale yellow solid (0.68 g, 2.50 mmol, 48%). ESMS m/z 272 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.88 (br. s., 1H), 8.84 (s, 1H), 8.47 (s, 1H), 2.57 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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